A1B11
Description
Saccharomyces pastorianus strain A1B11 is a yeast strain primarily utilized in industrial fermentation processes, including brewing and vinegar production. It belongs to the species S. pastorianus, a hybrid yeast known for its role in lager beer fermentation due to its ability to thrive at lower temperatures (12–15°C) compared to S. cerevisiae . In experimental studies, this compound has been cultivated in defined media such as WMM (Weihenstephan Modified Medium), which contains essential nutrients like (NH₄)₂SO₄, KH₂PO₄, MgSO₄·7H₂O, and anaerobic growth factors (ergosterol and Tween 80) . Its application extends to pineapple vinegar production, where it was evaluated alongside other strains for alcohol fermentation efficiency and aroma profile optimization .
Properties
CAS No. |
1602731-56-5 |
|---|---|
Molecular Formula |
C22H25N5O |
Molecular Weight |
375.47 |
IUPAC Name |
2-{3-[1-(2-Cyclopentyl-ethyl)-1H-[1,2,3]triazol-4-yl]-phenylamino}-benzamide |
InChI |
InChI=1S/C22H25N5O/c23-22(28)19-10-3-4-11-20(19)24-18-9-5-8-17(14-18)21-15-27(26-25-21)13-12-16-6-1-2-7-16/h3-5,8-11,14-16,24H,1-2,6-7,12-13H2,(H2,23,28) |
InChI Key |
JVKHKNXEQDIDAW-UHFFFAOYSA-N |
SMILES |
O=C(N)C1=CC=CC=C1NC2=CC=CC(C3=CN(CCC4CCCC4)N=N3)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A1B11; A-1-B-11; A 1 B 11; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Strains
Structural and Functional Similarities
A1B11 is closely related to other S. pastorianus strains, such as A1 and A2, which share genomic and metabolic characteristics due to their common hybrid ancestry (a fusion of S. cerevisiae and S. eubayanus) . These strains are distinguished by their chromosomal copy number variations and adaptability to industrial fermentation conditions.
Table 1: Key Characteristics of this compound and Related Strains
| Strain | Species | Primary Application | Optimal Growth Temperature | Fermentation Efficiency | Notable Traits |
|---|---|---|---|---|---|
| This compound | S. pastorianus | Brewing, Vinegar | 12–15°C | High alcohol yield | Robust aroma profile, cold tolerance |
| A1 | S. pastorianus | Brewing | 12–15°C | Moderate | Stable genome, low ester production |
| EC1118 | S. cerevisiae | Wine, Vinegar | 25–30°C | High | High ethanol tolerance, neutral aroma |
| D245 | S. cerevisiae | Bioethanol production | 30–35°C | Very high | Thermotolerant, rapid sugar utilization |
Performance in Fermentation
- Aroma Profile : this compound produces a fruity aroma, making it favorable for applications requiring complex flavor profiles, whereas S. cerevisiae strains like EC1118 exhibit neutral or less distinctive aromas .
- Temperature Tolerance : Unlike thermotolerant strains such as D245 (S. cerevisiae), this compound operates optimally at lower temperatures, reducing energy costs in lager brewing .
Genomic and Metabolic Divergence
- Chromosomal Copy Number : S. pastorianus strains, including this compound, exhibit extensive chromosomal copy number variations, which contribute to metabolic flexibility and stress resistance compared to haploid S. cerevisiae strains .
- Sugar Utilization : this compound efficiently metabolizes maltose, a critical trait in brewing, while some S. cerevisiae strains prioritize glucose consumption, leading to incomplete fermentation in maltose-rich environments .
Research Findings and Limitations
- Industrial Relevance : this compound’s cold tolerance and hybrid vigor make it ideal for large-scale lager production, though its slower fermentation rate compared to S. cerevisiae strains like EC1118 may limit use in time-sensitive processes .
- Data Gaps: The provided evidence lacks granular quantitative data (e.g., exact ethanol yields, enzymatic activity metrics), necessitating caution in direct performance rankings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
